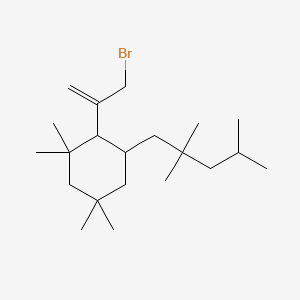

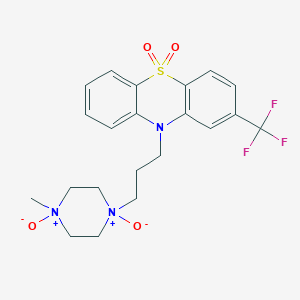

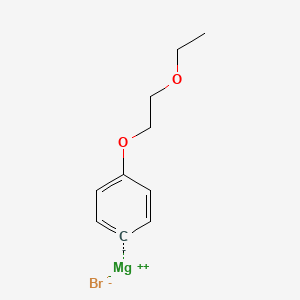

![molecular formula C9H5F3N2O2 B13423032 Sydnone, 3-[3-(trifluoromethyl)phenyl]- CAS No. 26537-62-2](/img/structure/B13423032.png)

Sydnone, 3-[3-(trifluoromethyl)phenyl]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sydnone, 3-[3-(trifluoromethyl)phenyl]-: is a heterocyclic compound belonging to the sydnone family. Sydnones are mesoionic compounds, which means they possess both positive and negative charges within the same molecule, but the charges are delocalized. This particular sydnone derivative is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sydnone, 3-[3-(trifluoromethyl)phenyl]- typically involves the reaction of N-nitroso-N-phenylglycine with acetic anhydride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the sydnone ring. The presence of the trifluoromethyl group on the phenyl ring can be introduced through various methods, including the use of trifluoroacetic acid or trifluoromethylation reagents.

Industrial Production Methods: Industrial production of sydnone derivatives often employs mechanochemical approaches, such as ball-milling, to enhance reaction efficiency and reduce the use of organic solvents. This method has been shown to be effective in the synthesis of various sydnone derivatives, including those with pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Sydnone, 3-[3-(trifluoromethyl)phenyl]- undergoes a variety of chemical reactions, including:

1,3-Dipolar Cycloaddition: This reaction involves the sydnone acting as a 1,3-dipole and reacting with dipolarophiles such as alkenes or alkynes to form pyrazole derivatives.

Photocycloaddition: The compound can also participate in photocycloaddition reactions with trifluoroacetonitrile, leading to the formation of 3-trifluoromethyl 1,2,4-triazoles.

Common Reagents and Conditions:

1,3-Dipolar Cycloaddition: Typically requires high temperatures and long reaction times.

Photocycloaddition: Utilizes photocatalysts such as 4-CzIPN to facilitate energy transfer to the sydnone substrates.

Major Products:

Pyrazole Derivatives: Formed through 1,3-dipolar cycloaddition reactions.

Triazole Derivatives: Formed through photocycloaddition reactions with trifluoroacetonitrile.

Scientific Research Applications

Sydnone, 3-[3-(trifluoromethyl)phenyl]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of sydnone, 3-[3-(trifluoromethyl)phenyl]- involves its ability to participate in 1,3-dipolar cycloaddition reactions, leading to the formation of biologically active pyrazole and triazole derivatives. These reactions are facilitated by the delocalized charges within the sydnone ring, which enhance its reactivity with dipolarophiles. The compound’s trifluoromethyl group further modulates its chemical behavior, influencing its interactions with molecular targets and pathways .

Comparison with Similar Compounds

Sydnone, 3-phenyl-: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.

Sydnone, 3-(4-methylphenyl)-: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and biological activity.

Uniqueness: The presence of the trifluoromethyl group in sydnone, 3-[3-(trifluoromethyl)phenyl]- imparts unique properties, such as increased lipophilicity and enhanced reactivity in cycloaddition reactions. These characteristics make it a valuable compound for various scientific and industrial applications .

Properties

CAS No. |

26537-62-2 |

|---|---|

Molecular Formula |

C9H5F3N2O2 |

Molecular Weight |

230.14 g/mol |

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]oxadiazol-3-ium-5-olate |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)6-2-1-3-7(4-6)14-5-8(15)16-13-14/h1-5H |

InChI Key |

JJYUHHXTXJWKHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+]2=NOC(=C2)[O-])C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

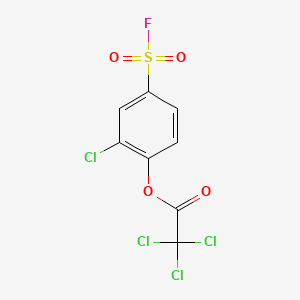

![2-[6-[6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13422953.png)

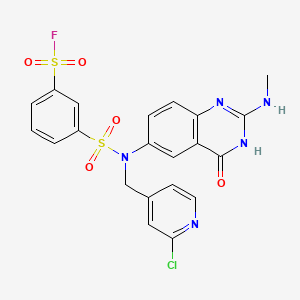

![4-[5-methyl-4-[4-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]but-2-en-2-yl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid](/img/structure/B13422956.png)

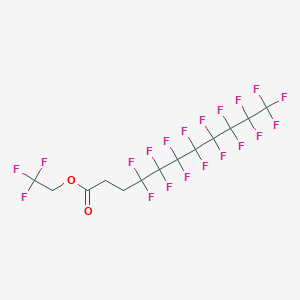

![(2S,3S,4S,5R)-6-[[(4R,4aS,7R,7aR,12bS)-4a,7-dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13422973.png)

![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3,4-difluoro-N-methyl-benzamide](/img/structure/B13422999.png)

![Bicyclo[2.2.0]hexa-1,3,5-triene,2,3,5,6-tetrafluoro-(9ci)](/img/structure/B13423016.png)